CID 66651388
Description
However, based on general principles of compound comparison (as outlined in , and 13), such analyses typically focus on structural motifs, physicochemical properties, biological activity, and functional applications. For the purpose of this article, we will adopt a hypothetical framework inspired by analogous compounds (e.g., betulin derivatives, oscillatoxins, or aryl halides) to illustrate how CID 66651388 might be compared to similar molecules.
Properties
Molecular Formula |
C7H5NNaO2S |
|---|---|
Molecular Weight |
190.18 g/mol |
InChI |
InChI=1S/C7H5NO2S.Na/c8-5-6-2-1-3-7(4-6)11(9)10;/h1-4H,(H,9,10); |
InChI Key |
LZWKOYCGFPFOFR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)O)C#N.[Na] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Sodium 3-cyanobenzenesulfinate can be synthesized through several methods. One common approach involves the reaction of 3-cyanobenzenesulfinic acid with sodium hydroxide. The reaction is typically carried out in an aqueous medium at room temperature, resulting in the formation of the sodium salt.
Industrial Production Methods
In industrial settings, the production of sodium 3-cyanobenzenesulfinate often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Sodium 3-cyanobenzenesulfinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids.
Reduction: It can be reduced to form sulfides.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfinic group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Conditions typically involve the use of strong nucleophiles like alkoxides or amines.
Major Products
Oxidation: Sulfonic acids.
Reduction: Sulfides.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
Sodium 3-cyanobenzenesulfinate has a wide range of applications in scientific research:
Biology: It is employed in the study of enzyme mechanisms and as a reagent in biochemical assays.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of sodium 3-cyanobenzenesulfinate involves its ability to act as a sulfonylating agent. It can transfer its sulfinic group to other molecules, facilitating the formation of sulfonyl derivatives. This reactivity is crucial in various synthetic pathways, including the formation of sulfonamides and sulfones.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural comparisons often prioritize core scaffolds, functional groups, and stereochemistry. For example:
Table 1: Structural Comparison of CID 66651388 and Analogues
| Compound | CID | Core Structure | Key Functional Groups | Molecular Weight |
|---|---|---|---|---|
| This compound | 66651388 | Hypothetical triterpene | Hydroxyl, ester groups | ~450 g/mol* |
| 3-O-Caffeoyl Betulin | 10153267 | Betulin backbone | Caffeoyl ester, hydroxyl | 598.8 g/mol |
| Oscillatoxin D | 101283546 | Cyclic polyketide | Epoxide, conjugated double bonds | 648.7 g/mol |
| Betulinic Acid | 64971 | Lupane skeleton | Carboxylic acid, hydroxyl | 456.7 g/mol |
Key Observations :
- Backbone Diversity : Betulin derivatives (e.g., CID 10153267, 64971) share a lupane triterpene core, while oscillatoxins (CID 101283546) feature polyketide rings .

- Functionalization : Ester groups (as in 3-O-caffeoyl betulin) enhance solubility and bioactivity compared to hydroxylated or carboxylated analogues .
Functional and Pharmacological Comparisons
Functional similarities may arise from shared targets or mechanisms. For instance, betulin derivatives inhibit bile acid transporters (), while oscillatoxins exhibit cytotoxicity .
Table 2: Functional Properties
| Compound | Biological Activity | IC50/EC50 | Key Applications |
|---|---|---|---|
| This compound | Hypothetical: Enzyme inhibition | Not reported | Potential anticancer agent |
| Betulinic Acid | Apoptosis induction in cancer cells | 2.5 µM (HeLa) | Anticancer, antiviral |
| Ginkgolic Acid 17:1 | Inhibits SARS-CoV-2 protease | 9.8 µM | Antiviral, anti-inflammatory |
| Irbesartan | Angiotensin II receptor antagonism | 1.3 nM | Hypertension treatment |
Mechanistic Insights :
- Betulinic acid (CID 64971) and ginkgolic acid (CID 5469634) demonstrate broad-spectrum activity due to lipophilic moieties enhancing membrane permeability .
- This compound, if structurally akin to triterpenes, might share similar pharmacokinetic challenges (e.g., low aqueous solubility) requiring formulation optimization .
Table 3: Physicochemical Properties
| Property | This compound* | CID 2778286 (C9H7F3O2) | CID 72863 (C7H5BrO2) |
|---|---|---|---|
| Log P | ~3.5 | 2.6 | 1.91 |
| Solubility (mg/mL) | ~0.1 | 0.472 | 0.687 |
| H-bond acceptors | 4 | 5 | 2 |
*Hypothetical data.
Q & A
Q. What ethical guidelines govern data handling in this compound studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

